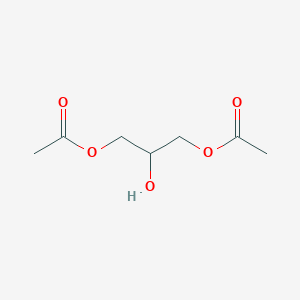

2-Hydroxypropane-1,3-diyl diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-acetyloxy-2-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPODKLDCLFLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146906 | |

| Record name | 1,3-Diacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-70-4 | |

| Record name | 1,3-Diacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,3-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45CU3Z186 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxypropane-1,3-diyl diacetate chemical properties and structure

An In-depth Technical Guide to 2-Hydroxypropane-1,3-diyl diacetate

Introduction

This compound, commonly known as 1,3-diacetin, is an organic compound with the molecular formula C₇H₁₂O₅[1]. It is a diacetate ester of glycerol and is classified as an acyclic diol[1]. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, tailored for researchers and professionals in drug development and chemical sciences. Its applications are found in the food industry as a flavoring agent and emulsifier, in pharmaceuticals as a solvent and potential antiviral agent, and in cosmetics for its moisturizing properties[1].

Chemical Structure and Identification

The structure of this compound consists of a propane backbone with acetate groups attached to the first and third carbons and a hydroxyl group on the second carbon.

-

IUPAC Name : (3-acetyloxy-2-hydroxypropyl) acetate[2]

-

Synonyms : 1,3-Diacetin, Glyceryl 1,3-diacetate, 1,3-Diacetoxy-2-propanol[2][3]

Physicochemical Properties

This compound is a colorless, sweet-smelling liquid[1]. It is soluble in water and various organic solvents, which makes it versatile for different chemical applications[1]. A summary of its key quantitative properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Density | 1.182 g/cm³ | [3][5] |

| Boiling Point | 259.1 °C at 760 mmHg | [3][5] |

| Flash Point | 100.2 °C | [3][5] |

| Vapor Pressure | 0.00193 mmHg at 25°C | [3] |

| Water Solubility | Soluble | [1] |

| Solubility in Organics | Slightly soluble in Chloroform, DMSO, Ethyl Acetate | [3] |

| XLogP3 | -0.6 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 6 | [3] |

Experimental Protocols

Synthesis: Esterification of Glycerol

The primary method for synthesizing this compound is the acid-catalyzed esterification of glycerol with acetic acid[1]. The reaction proceeds stepwise, forming monoacetin, then diacetin, and finally triacetin[1].

Methodology:

-

Reagents & Setup : In a round-bottom flask equipped with a reflux condenser, combine glycerol (1 molar equivalent) and acetic acid (2 molar equivalents)[1].

-

Catalyst Addition : Add a catalytic amount of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15 resin[1]. Ion exchange resins are widely used due to their high acid capacity and thermal stability[1].

-

Reaction Conditions : Heat the mixture to approximately 120°C and maintain it under reflux for several hours[1]. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up & Purification : After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. The crude product is then purified. This can be achieved by vacuum distillation or by liquid-liquid extraction to remove unreacted starting materials and by-products[1].

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic and chromatographic techniques[1].

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Expected characteristic absorptions include a broad peak for the hydroxyl (-OH) group around 3400 cm⁻¹, strong carbonyl (C=O) stretching from the ester groups around 1740 cm⁻¹, and C-O stretching vibrations. The presence of these peaks confirms the molecular structure[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The chemical shifts and splitting patterns of the protons and carbons can be used to confirm the connectivity of the atoms in the molecule, verifying the 1,3-diacetate structure.

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound[2]. The exact mass should correspond to its molecular formula, C₇H₁₂O₅ (176.068 g/mol )[3].

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the final product. A reverse-phase (RP) HPLC method using a C18 column (like Newcrom R1) with a mobile phase of acetonitrile and water with a phosphoric acid modifier is a suitable approach for analysis[4]. This method is also scalable for preparative separation to isolate impurities[4].

Reactivity and Applications

This compound readily undergoes hydrolysis to yield glycerol and acetic acid[1]. This property makes it a useful precursor for various glycerol derivatives in organic synthesis[1]. It also participates in acid-catalyzed esterification reactions with other alcohols[1]. Due to its biodegradability and ability to form esters with bioactive molecules, it has been investigated for potential use in drug delivery systems[1].

References

An In-Depth Technical Guide to 2-Hydroxypropane-1,3-diyl diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropane-1,3-diyl diacetate, a diacylglycerol analog, is a versatile chemical compound with significant applications across various scientific and industrial domains. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its role in experimental workflows, particularly in the context of drug delivery and cellular signaling.

Chemical Identity: Synonyms and CAS Number

This compound is known by a variety of synonyms in scientific literature and commercial contexts. The unequivocally identified Chemical Abstracts Service (CAS) number is crucial for accurate identification and information retrieval.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 105-70-4 |

| Common Synonyms | 1,3-Diacetin, Glyceryl 1,3-diacetate, Glycerol 1,3-diacetate, 1,3-Diacetoxy-2-propanol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₅ | |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Colorless, odorless, viscous liquid | |

| Boiling Point | 259 °C at 760 mmHg | |

| Density | 1.18 g/cm³ | |

| Solubility | Miscible with water and ethanol |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of glycerol with acetic acid. The following protocol is a representative laboratory-scale procedure.

Materials:

-

Glycerol (1.0 mol)

-

Acetic acid (2.5 - 3.0 mol)[1]

-

Solid acid catalyst (e.g., Amberlyst-15 or Nafion511)[2]

-

Water-carrying agent (e.g., cyclohexane or n-propyl acetate)[1][2]

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Reaction flask with a Dean-Stark apparatus and condenser

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, acetic acid, the solid acid catalyst, and the water-carrying agent.[1][2]

-

Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 8-14 hours.[1]

-

Cool the reaction mixture to room temperature and filter to remove the solid catalyst.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Remove the water-carrying agent and any unreacted starting materials by distillation under reduced pressure to yield crude this compound.[2]

-

Further purify the product by fractional distillation under high vacuum.

Analytical Characterization: The purity and identity of the synthesized this compound can be confirmed using the following techniques:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.

-

Infrared (IR) spectroscopy to identify characteristic functional groups (e.g., hydroxyl and ester carbonyl groups).

Experimental Workflow: Preparation of Drug-Loaded Solid Lipid Nanoparticles

This compound and related glyceryl esters are valuable excipients in the formulation of drug delivery systems, such as solid lipid nanoparticles (SLNs). The following is a representative workflow for the preparation of drug-loaded SLNs.[3]

Materials:

-

Active Pharmaceutical Ingredient (API) (e.g., Paclitaxel)[3]

-

Solid lipid (e.g., Glyceryl monostearate or a related glyceryl ester like this compound)[3]

-

Surfactant (e.g., Poloxamer 188)

-

Co-surfactant/emulsifier (e.g., Soya-lecithin)[3]

-

Organic solvent (e.g., Chloroform or Dichloromethane)[3]

-

Aqueous phase (e.g., distilled water)

-

Homogenizer

-

Probe sonicator[3]

Procedure:

-

Preparation of the Organic Phase: Dissolve the API, solid lipid, and co-surfactant in the organic solvent.[3]

-

Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water.

-

Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form a coarse oil-in-water (O/W) emulsion.[3]

-

Nanosizing: Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator. This process reduces the droplet size to the nanometer range.[3]

-

Solvent Evaporation: Evaporate the organic solvent from the nanoemulsion under reduced pressure. This causes the lipid to precipitate, forming solid lipid nanoparticles with the encapsulated drug.

-

Purification and Concentration: The SLN suspension can be purified and concentrated by ultracentrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Characterization of SLNs:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.

-

Entrapment Efficiency and Drug Loading: Quantified by separating the encapsulated drug from the free drug and analyzing the drug content using a suitable analytical method like HPLC.

-

Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

In Vitro Drug Release: Studied using a dialysis bag method to determine the release profile of the API from the SLNs over time.[3]

Signaling Pathways

While this compound may not be a primary signaling molecule itself, as a diacylglycerol (DAG) analog, it can be expected to interact with and modulate signaling pathways that are regulated by endogenous DAG. The most prominent of these is the Protein Kinase C (PKC) signaling pathway.

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

Endogenous diacylglycerol is a crucial second messenger that is generated at the cell membrane in response to various extracellular stimuli. It functions to recruit and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases. A compound like this compound, due to its structural similarity to DAG, can mimic this effect.

Mechanism of Activation:

-

An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

-

This binding activates Phospholipase C (PLC).

-

Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺) into the cytosol.

-

DAG remains in the plasma membrane. The increase in intracellular Ca²⁺ concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane.

-

At the membrane, PKC binds to DAG, which, along with the binding of Ca²⁺ and phosphatidylserine, leads to a conformational change in PKC, activating its kinase domain.

-

Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5][6][7][8][9][10]

Logical Relationship Diagram:

Caption: Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow Diagram:

Caption: Experimental Workflow for SLN Preparation.

References

- 1. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]

- 2. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]

- 3. japsonline.com [japsonline.com]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Spectroscopic Analysis of Glyceryl 1,3-diacetate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for Glyceryl 1,3-diacetate (also known as 1,3-diacetin), a di-ester of glycerol and acetic acid. The information herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Molecular Structure and Properties

-

IUPAC Name: (3-acetyloxy-2-hydroxypropyl) acetate[1]

-

Molecular Formula: C₇H₁₂O₅[2]

-

CAS Number: 105-70-4[1]

-

Appearance: Colorless, viscous, and odorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Glyceryl 1,3-diacetate. The use of deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as a solvent due to the excellent solubility of all related acetylated glycerols and the clear resolution of hydroxyl (-OH) proton signals.[3][4]

¹H NMR Spectroscopic Data

The following table summarizes the proton NMR chemical shifts for Glyceryl 1,3-diacetate.

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| CH₃ (acetyl) | ~2.02 | Singlet |

| CH₂ (ester) | ~4.08 | Multiplet |

| CH (alcohol) | ~3.85 | Multiplet |

| OH | ~5.0 | Doublet |

Note: Data is synthesized from typical values for similar structures and may vary slightly based on experimental conditions.[3][4]

¹³C NMR Spectroscopic Data

The carbon-13 NMR data provides further confirmation of the carbon skeleton.

| Carbon Atom | Chemical Shift (δ) ppm |

| CH₃ (acetyl) | ~20.8 |

| CH₂ (ester) | ~64.5 |

| CH (alcohol) | ~67.9 |

| C=O (carbonyl) | ~170.2 |

Note: Data is synthesized from typical values for similar structures and analysis of related glycerides. Specific shifts can be confirmed using 2D NMR techniques like HSQC.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3450 (broad) | O-H | Stretching |

| ~2950 | C-H (sp³) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1240 | C-O (ester) | Stretching |

| ~1050 | C-O (alcohol) | Stretching |

Note: Data is based on typical IR spectra for diacetin and related esters.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

GC-MS Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 43 | 99.99 | [CH₃CO]⁺ |

| 103 | 31.84 | [M - CH₃COOH - H₂O]⁺ |

| 116 | 14.13 | [M - CH₃COOH]⁺ |

| 145 | 33.03 | [M - OCH₃]⁺ |

| 176 | (not observed) | [M]⁺ (Molecular Ion) |

Note: Data corresponds to an experimental GC-MS spectrum obtained via Electron Ionization (EI). The molecular ion is often not observed in EI spectra of such molecules.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of Glyceryl 1,3-diacetate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker DMX series).[6]

-

¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.

-

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation (ATR-IR): Apply a small drop of neat (undiluted) Glyceryl 1,3-diacetate liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27).[1]

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of Glyceryl 1,3-diacetate (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system) equipped with an Electron Ionization (EI) source.[1]

-

Chromatography: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., HP5-MS) and a temperature program that allows for the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the analyte elutes from the GC column, it enters the MS source. Acquire mass spectra in EI mode, typically at 70 eV. Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the chromatographic peak corresponding to Glyceryl 1,3-diacetate and analyze its corresponding mass spectrum to determine the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like Glyceryl 1,3-diacetate.

References

A Comprehensive Technical Guide to the Solubility Profile of Diacetin in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetin, also known as glycerol diacetate, is a diester of glycerol and acetic acid. It is a colorless, oily liquid that finds extensive application in the pharmaceutical, cosmetic, and food industries as a solvent, plasticizer, and humectant. A thorough understanding of its solubility in various organic solvents is paramount for formulation development, manufacturing processes, and quality control. This technical guide provides a detailed overview of the solubility profile of diacetin in common organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents logical workflows for solubility assessment.

Data Presentation: Solubility of Diacetin

Quantitative solubility data for diacetin in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and the principle of miscibility provide valuable insights into its behavior. The following table summarizes the available solubility information for diacetin in common organic solvents at ambient temperature (approximately 20-25°C). It is important to note that "miscible" indicates that the two liquids are soluble in each other in all proportions.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Citation(s) |

| Ethanol | Polar Protic | Miscible | Miscible in all proportions | [1] |

| Methanol | Polar Protic | Soluble | Data not available | [2] |

| Acetone | Polar Aprotic | Soluble | Data not available | |

| Ethyl Acetate | Ester | Partially Soluble | Data not available | |

| Dichloromethane | Chlorinated | Soluble | Data not available | |

| Diethyl Ether | Ether | Soluble | Data not available | |

| Benzene | Aromatic | Soluble | Data not available | [3] |

It is highly recommended that researchers experimentally determine the quantitative solubility of diacetin in their specific solvent systems to ensure accuracy for their applications.

Experimental Protocol: Determination of Diacetin Solubility

The following is a detailed methodology for the quantitative determination of diacetin solubility in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.

1. Materials and Equipment:

-

Diacetin (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.5°C)

-

Glass vials with screw caps or sealed ampoules

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Autosampler vials

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of diacetin to a known volume or mass of the selected organic solvent in a glass vial. The excess is crucial to ensure that equilibrium with the dissolved state is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow for the separation of the undissolved diacetin.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, preventing any temperature-induced precipitation.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of diacetin.

-

Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor should be chosen to bring the diacetin concentration within the linear range of the analytical method.

-

-

Quantification of Diacetin:

-

Prepare a series of standard solutions of diacetin in the same organic solvent with known concentrations.

-

Analyze the prepared samples and standard solutions using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of diacetin in the diluted sample by interpolating its peak area from the calibration curve.

-

3. Calculation of Solubility:

Calculate the solubility of diacetin in the organic solvent using the following formula:

Solubility ( g/100g of solvent) = (Concentration from calibration curve (g/mL) × Dilution factor × Volume of diluted sample (mL)) / (Initial mass of solvent (g)) × 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of diacetin.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Hydroxypropane-1,3-diyl diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Hydroxypropane-1,3-diyl diacetate, also known as glycerol diacetate or diacetin. Due to the limited availability of direct TGA data for this specific compound in published literature, this guide synthesizes information from analogous compounds, particularly glycerol, and established TGA methodologies for liquid samples. This approach allows for a scientifically grounded estimation of its thermal behavior.

Introduction to Thermogravimetric Analysis and this compound

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability, decomposition kinetics, and composition of materials.

This compound is a diester of glycerol and acetic acid.[1] It is a colorless, viscous, and odorless liquid with a high boiling point, finding applications as a plasticizer, solvent, and flavoring agent in the pharmaceutical, cosmetic, and food industries.[2] Understanding its thermal stability is crucial for its application in manufacturing processes and for ensuring product stability.

Predicted Thermal Behavior

The thermal behavior of this compound under TGA is expected to be characterized by two main events: volatilization and thermal decomposition. Given its high boiling point of approximately 280°C, a significant mass loss due to evaporation is anticipated in this temperature range. Following vaporization, any remaining sample would undergo thermal decomposition at higher temperatures. The decomposition products would largely depend on the atmospheric conditions (inert or oxidative).

Experimental Protocols

Instrumentation:

A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the this compound sample is representative of the bulk material.[4]

-

Accurately weigh a 5-10 mg sample into a clean, inert TGA crucible (e.g., alumina or platinum).[5]

-

For liquid samples, ensure the bottom of the crucible is evenly covered without the sample touching the sides, to prevent creeping and ensure even heating.

TGA Instrument Parameters:

| Parameter | Recommended Setting | Rationale |

| Initial Temperature | Ambient (~25°C) | To establish a stable baseline. |

| Temperature Program | Ramp from 25°C to 600°C | To cover both volatilization and decomposition. |

| Heating Rate | 10°C/min | A common rate for good resolution of thermal events. |

| Purge Gas | Nitrogen (or Air) | Nitrogen for an inert atmosphere to study thermal decomposition without oxidation. Air for studying oxidative decomposition. |

| Flow Rate | 20-50 mL/min | To ensure a consistent and inert/oxidative atmosphere. |

| Crucible Type | Alumina (Al2O3) or Platinum (Pt) | Chemically inert and stable at high temperatures.[5] |

Data Presentation: Analogous Compound Thermal Properties

Direct quantitative TGA data for this compound is not available in the reviewed literature. However, data for its parent compound, glycerol, provides a useful reference for its thermal stability.

Table 1: Thermogravimetric Data for Glycerol (Analogous Compound)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Atmosphere |

| Vaporization/Decomposition | 199 | 239 | ~100 | Nitrogen |

Source: Data synthesized from NETZSCH Analyzing & Testing application note on the thermal stability of glycerol.[6]

It is important to note that the ester groups in this compound will influence its thermal stability relative to glycerol. The diacetate is expected to have a higher boiling point and may exhibit different decomposition pathways.

Visualization of Experimental Workflow

The logical flow of a TGA experiment can be represented as a straightforward sequence of steps from sample preparation to data analysis.

Caption: A generalized workflow for conducting a thermogravimetric analysis experiment.

Expected Signaling Pathways (Decomposition Pathways)

The precise thermal decomposition pathway of this compound is not well-documented. However, based on the thermal decomposition of similar esters and glycerol, a plausible pathway can be hypothesized. In an inert atmosphere, the primary mechanism is likely the homolytic cleavage of the C-O bonds of the ester groups, followed by further fragmentation. In an oxidative atmosphere, the decomposition will be more complex, involving reactions with oxygen to produce carbon oxides, water, and smaller organic fragments.

Caption: Hypothesized thermal decomposition pathways for this compound.

Conclusion

This technical guide provides a framework for understanding and performing the thermogravimetric analysis of this compound. While direct experimental data is sparse, the provided protocols, analogous data, and hypothesized pathways offer a solid foundation for researchers, scientists, and drug development professionals. It is recommended that any experimental work on this compound begins with the outlined protocol, with the understanding that adjustments may be necessary based on the observed thermal behavior. The primary thermal event is expected to be volatilization around its boiling point, followed by decomposition at higher temperatures.

References

Diacetin: A Technical Guide to Laboratory Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of diacetin in a laboratory environment. The following sections detail its chemical and physical properties, potential hazards, handling and storage procedures, emergency protocols, and toxicological data.

Section 1: Chemical Identification and Properties

Diacetin, also known as glyceryl diacetate, is a clear, colorless, and odorless oily liquid.[1][2][3] It is a mixture of the 1,2- and 1,3-diacetates of glycerol and is hygroscopic, meaning it absorbs moisture from the air.[1][2][3] Diacetin is soluble in water and alcohol.[4][5]

Table 1: Physical and Chemical Properties of Diacetin

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₅ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| CAS Number | 25395-31-7 | |

| Appearance | Clear, colorless, viscous liquid | [1][2] |

| Odor | Odorless or slight, fatty odor | [1][2][3] |

| Boiling Point | 280 °C (536 °F) at 760 mmHg | [1][2] |

| Flash Point | 110 °C (230 °F) (closed cup) | [1][2][4] |

| Density | 1.17 - 1.188 g/cm³ at 25 °C | [1][2][4] |

| Vapor Pressure | < 1 mmHg at 20 °C | [1][2] |

| Vapor Density | 6.1 | [1][2] |

| Solubility | Soluble in water | [4][5] |

Section 2: Hazard Identification and Classification

According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), diacetin is generally not classified as a hazardous substance or mixture.[1][2][4] However, some safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[6] It is important to handle diacetin with care and to be aware of the potential hazards. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.

Section 3: Handling and Storage

Handling:

-

Handle in a well-ventilated area.[7]

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment, including gloves and safety goggles.[6]

-

Keep away from open flames and sources of ignition.

-

Do not eat, drink, or smoke when using this product.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[1][2][4]

-

Protect from moisture as the substance is hygroscopic.[1][2]

Section 4: Exposure Controls and Personal Protection

Engineering Controls:

-

Good general ventilation should be sufficient for most laboratory applications.[4]

-

If aerosols or mists are generated, use local exhaust ventilation.

Table 2: Exposure Controls and Personal Protective Equipment

| Type of Protection | Recommendation | Source |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. | [1][2][4][7] |

| Skin Protection | Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [1][2][4][6][7] |

| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. If vapors or aerosols are generated, a respirator may be necessary. | [1][2][4][7] |

Hygiene Measures:

-

Handle in accordance with good industrial hygiene and safety practices.[1][2]

-

Change contaminated clothing and wash hands after working with the substance.

Section 5: First Aid Measures

In case of exposure to diacetin, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If symptoms develop or persist, seek medical attention.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap.[4][6] If skin irritation occurs, get medical advice/attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[4]

-

Ingestion: Rinse mouth with water.[4][6] Make the victim drink water (two glasses at most). Do NOT induce vomiting.[6] Call a doctor if you feel unwell.[6]

Caption: First aid procedures for diacetin exposure.

Section 6: Fire and Explosion Hazard Data

Diacetin is a combustible liquid. Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.

Table 3: Fire and Explosion Hazard Data for Diacetin

| Hazard | Data | Source |

| Flash Point | 110 °C (230 °F) (closed cup) | [1][2][4] |

| Suitable Extinguishing Media | Water fog, foam, dry chemical powder, carbon dioxide (CO₂). | [4][6][7] |

| Unsuitable Extinguishing Media | Do not use a water jet as it will spread the fire. | [4] |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂). | [1][2] |

Firefighting Procedures:

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

-

Move containers from the fire area if it can be done without risk.[4]

Section 7: Accidental Release Measures

Personal Precautions:

-

Evacuate the danger area and ensure adequate ventilation.

-

Avoid contact with the spilled material.[7]

Environmental Precautions:

Methods for Containment and Cleanup:

-

Cover drains to prevent entry.

-

Contain the spill with inert absorbent material such as sand, vermiculite, or commercial absorbent pads.[4][6]

-

Collect the absorbed material and place it into a suitable, closed container for disposal.[4][6][7]

-

Clean the affected area thoroughly with water and detergent.

Caption: Workflow for handling a diacetin spill.

Section 8: Toxicological Information

The chemical, physical, and toxicological properties of diacetin have not been thoroughly investigated. Available data suggests low acute toxicity.

Table 4: Acute Toxicity Data for Diacetin

| Route | Species | Value | Source |

| Oral LD50 | Not specified | Based on ATE data, classification criteria are not met. ATE > 2000 mg/kg. | [2] |

| Dermal LD50 | Not specified | Based on ATE data, classification criteria are not met. ATE > 2000 mg/kg. | [2] |

| Inhalation LC50 | Not specified | Based on ATE data, classification criteria are not met. ATE > 20 mg/l. | [2] |

-

Skin Sensitization: The product is not expected to cause skin sensitization.[4]

-

Germ Cell Mutagenicity: No data is available to indicate that the product or its components are mutagenic or genotoxic.[4]

-

Reproductive Toxicity: This product is not expected to cause reproductive or developmental effects.[4]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Not classified.[4]

Section 9: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[4] Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself. Empty containers should be taken to an approved waste handling site for recycling or disposal.[4]

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Glyceryl 1,3-diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl 1,3-diacetate, a key component of diacetin, is a versatile excipient and solvent used in pharmaceutical, food, and cosmetic industries. Understanding its environmental fate and biodegradability is crucial for assessing its overall environmental impact. This technical guide provides a comprehensive overview of the available data on the environmental persistence, degradation pathways, and ecotoxicological profile of Glyceryl 1,3-diacetate. The information is presented through structured data tables, detailed experimental protocols based on OECD guidelines, and visual diagrams to elucidate key processes.

Introduction

Glyceryl 1,3-diacetate, also known as 1,3-diacetoxy-2-propanol, is a diester of glycerol and acetic acid. It is commonly found as a constituent of "diacetin," a mixture of glyceryl 1,2-diacetate and glyceryl 1,3-diacetate[1]. Diacetin is utilized in a wide range of applications, including as a solvent, plasticizer, and emollient. Its use in various consumer and industrial products necessitates a thorough evaluation of its environmental behavior upon release into aquatic and terrestrial ecosystems. This guide focuses on the environmental fate and biodegradability of Glyceryl 1,3-diacetate, drawing on available data for diacetin where specific isomer data is limited.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. The following table summarizes the key properties of Glyceryl 1,3-diacetate and the commercial mixture, diacetin.

Table 1: Physicochemical Properties of Glyceryl 1,3-diacetate and Diacetin

| Property | Glyceryl 1,3-diacetate | Diacetin (Mixture) | Reference(s) |

| CAS Number | 105-70-4 | 25395-31-7 | [1] |

| Molecular Formula | C₇H₁₂O₅ | C₇H₁₂O₅ | [2] |

| Molecular Weight | 176.17 g/mol | 176.17 g/mol | |

| Appearance | Colorless liquid | Colorless, viscous, oily liquid | [2][3] |

| Melting Point | - | -30 °C | [4] |

| Boiling Point | - | 280 °C | [1][3] |

| Water Solubility | Poorly soluble | Soluble/Miscible in water | [2][3] |

| Vapor Pressure | - | < 1 mmHg @ 20 °C | [4] |

| log Kow (Octanol-Water Partition Coefficient) | -0.6 (estimated) | -0.640 | [4][5] |

| Density | - | 1.17 g/mL @ 25 °C | [4] |

Environmental Fate

The environmental fate of Glyceryl 1,3-diacetate is determined by a combination of transport and transformation processes, including biodegradation, hydrolysis, and adsorption to soil or sediment.

Biodegradability

3.1.1. Proposed Biodegradation Pathway

The primary mechanism of biodegradation for Glyceryl 1,3-diacetate is expected to be enzymatic hydrolysis of the ester linkages, followed by the degradation of the resulting glycerol and acetic acid. Both glycerol and acetic acid are readily metabolized by a wide variety of microorganisms in the environment.

Caption: Proposed aerobic biodegradation pathway for Glyceryl 1,3-diacetate.

Abiotic Degradation: Hydrolysis

As an ester, Glyceryl 1,3-diacetate has the potential to undergo abiotic hydrolysis, particularly at high or low pH. The rate of hydrolysis is dependent on pH and temperature. While specific experimental data for Glyceryl 1,3-diacetate under OECD 111 guidelines were not found, the ester linkages are generally susceptible to hydrolysis.

Transport and Distribution

The mobility of Glyceryl 1,3-diacetate in the environment is influenced by its partitioning behavior between soil/sediment and water.

3.3.1. Adsorption/Desorption

The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. A low log Kow value suggests that Glyceryl 1,3-diacetate will have a low affinity for organic matter in soil and sediment, indicating high mobility. Quantitative data from an OECD 106 study were not available.

3.3.2. Bioaccumulation

The potential for a substance to accumulate in living organisms can be estimated by its bioconcentration factor (BCF). The low log Kow of Glyceryl 1,3-diacetate suggests a low potential for bioaccumulation. Specific BCF values from an OECD 305 study were not found in the reviewed literature.

Ecotoxicity

The ecotoxicity of Glyceryl 1,3-diacetate is an important consideration for its environmental risk assessment. The following table summarizes the expected ecotoxicity profile based on general knowledge of similar substances, though specific quantitative data from standardized tests were not found.

Table 2: Summary of Ecotoxicological Endpoints (Anticipated)

| Test Organism | Endpoint | Guideline | Expected Result |

| Freshwater Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC₅₀ (Growth Inhibition) | OECD 201 | Low toxicity |

| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hr EC₅₀ (Immobilization) | OECD 202 | Low toxicity |

| Fish (e.g., Zebrafish, Danio rerio) | 96-hr LC₅₀ (Acute Toxicity) | OECD 203 | Low toxicity |

Experimental Protocols

Detailed methodologies for key environmental fate and ecotoxicity studies are outlined in the OECD Guidelines for the Testing of Chemicals. The following sections provide an overview of the protocols relevant to Glyceryl 1,3-diacetate.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test evaluates the rapid biodegradability of a chemical by aerobic microorganisms.

Caption: Experimental workflow for the OECD 301F ready biodegradability test.

Methodology:

-

Preparation: A mineral medium containing essential salts is prepared. The inoculum is typically activated sludge from a domestic wastewater treatment plant. The test substance is added to the mineral medium at a known concentration.

-

Test Setup: The test is conducted in sealed vessels. Separate vessels are prepared for the test substance, a blank control (inoculum only), a reference control (a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance + reference substance).

-

Incubation: The vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.

-

Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

-

Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. The test substance is added to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or other temperatures for kinetic studies).

-

Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the test substance and any major hydrolysis products.

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) of the substance is calculated for each pH.

Soil Adsorption/Desorption - OECD 106

This batch equilibrium method is used to determine the adsorption and desorption of a chemical to soil.

Methodology:

-

Preparation: A solution of the test substance in 0.01 M CaCl₂ is prepared. A minimum of five different soil types with varying organic carbon content, pH, and texture are used.

-

Adsorption Phase: Known amounts of soil and the test solution are agitated in a vessel for a predetermined equilibrium time.

-

Analysis: After equilibration, the soil and solution are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

-

Desorption Phase (Optional): The supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is agitated again to determine the extent of desorption.

Bioaccumulation in Fish - OECD 305

This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.

Methodology:

-

Test Organisms: A suitable fish species (e.g., Zebrafish) is selected and acclimated to the test conditions.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days).

-

Depuration Phase: After the uptake phase, the fish are transferred to clean water for a depuration period.

-

Sampling and Analysis: Fish and water samples are taken at intervals during both phases and analyzed for the concentration of the test substance.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady-state.

Aquatic Ecotoxicity Tests (OECD 201, 202, 203)

These tests assess the acute toxicity of a substance to key aquatic organisms.

-

OECD 201 (Alga, Growth Inhibition Test): Cultures of a freshwater alga are exposed to a range of concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the EC₅₀ (the concentration causing 50% inhibition of growth) is determined.

-

OECD 202 (Daphnia sp. Acute Immobilisation Test): Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The immobilization of the daphnids is observed, and the EC₅₀ (the concentration causing 50% immobilization) is calculated[6].

-

OECD 203 (Fish, Acute Toxicity Test): Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortality is recorded, and the LC₅₀ (the concentration causing 50% mortality) is determined[7][8].

Conclusion

Based on its chemical structure and the available information for the diacetin mixture, Glyceryl 1,3-diacetate is expected to have a favorable environmental profile. Its high water solubility and low estimated log Kow suggest low potential for bioaccumulation and high mobility in soil. The ester linkages are susceptible to both abiotic hydrolysis and, more significantly, enzymatic hydrolysis by microorganisms, leading to its ultimate biodegradation into glycerol and acetic acid, which are readily mineralized in the environment. Therefore, Glyceryl 1,3-diacetate is not expected to be persistent. Its anticipated low ecotoxicity further supports its use as an environmentally compatible chemical in various applications. However, to provide a more definitive environmental risk assessment, quantitative data from standardized OECD tests on the pure substance are recommended.

References

- 1. Glyceryl diacetate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. chem.international [chem.international]

- 4. Diacetin CAS#: 25395-31-7 [m.chemicalbook.com]

- 5. diacetin [thegoodscentscompany.com]

- 6. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

An In-Depth Technical Guide to the Isomers of Diacetin: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetin, also known as glycerol diacetate, is a diester of glycerol and acetic acid. It exists as two primary isomers: 1,2-diacetin and 1,3-diacetin. While often used as a mixture in various industrial applications, including as a plasticizer, solvent, and food additive, the distinct properties of its individual isomers are of significant interest in the fields of pharmaceutical sciences and drug development.[1][2] As structural analogs of diacylglycerol (DAG), a crucial second messenger in cellular signaling, diacetin isomers present potential for modulating critical biological pathways. This technical guide provides a comprehensive overview of the isomers of diacetin, their respective properties, detailed experimental protocols for their synthesis and analysis, and an exploration of their potential roles in DAG-mediated signaling pathways.

Chemical Structures and Isomerism

The isomeric forms of diacetin are determined by the positions of the acetyl groups on the glycerol backbone.

-

1,2-Diacetin: (2-acetyloxy-3-hydroxypropyl) acetate

-

1,3-Diacetin: (3-acetyloxy-2-hydroxypropyl) acetate

Figure 1: Chemical structures of 1,2-diacetin and 1,3-diacetin.

Comparative Properties of Diacetin Isomers

While many sources report the properties of diacetin as a mixture, this section aims to delineate the specific physical and chemical characteristics of each isomer. It is important to note that experimental data for the individual isomers can be limited, with some values being computed.

| Property | 1,2-Diacetin | 1,3-Diacetin | Diacetin (Mixture) |

| Molecular Formula | C₇H₁₂O₅ | C₇H₁₂O₅ | C₇H₁₂O₅ |

| Molecular Weight | 176.17 g/mol [3] | 176.17 g/mol | 176.17 g/mol |

| Appearance | Colorless, viscous, odorless liquid[3] | Colorless, viscous, odorless liquid | Clear, colorless, hygroscopic, oily liquid[4] |

| Boiling Point | 140-142 °C at 12 mmHg; 172-173.5 °C at 40 mmHg[5] | 172-174 °C at 40 mmHg[5] | 280 °C (decomposes)[6][7] |

| Melting Point | - | - | -30 °C[7] |

| Density | 1.1173 g/cm³ at 15 °C[5] | 1.179 g/cm³ at 15 °C[5] | 1.17 g/mL at 25 °C[8][9] |

| Refractive Index | - | 1.4395 at 20 °C[5] | 1.440 at 20 °C[7] |

| Solubility | Soluble in water and ethanol.[3] | Soluble in water, alcohol, ether, and benzene.[6] | Soluble in water, alcohol, ether, and benzene; practically insoluble in carbon disulfide. |

| XLogP3 | -0.3 (Computed)[3] | - | -0.3 (Computed for 1,2-isomer) |

| Hydrogen Bond Donor Count | 1 (Computed)[3] | 1 | 1 (Computed for 1,2-isomer) |

| Hydrogen Bond Acceptor Count | 5 (Computed)[3] | 5 | 5 (Computed for 1,2-isomer) |

Experimental Protocols

Synthesis of Diacetin Isomers

The synthesis of diacetin isomers typically involves the esterification of glycerol with acetic acid or acetic anhydride. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions.

This protocol is adapted from general esterification procedures.[10][11]

Figure 2: General workflow for the synthesis of a diacetin mixture.

Materials:

-

Glycerol

-

Acetic acid

-

Solid acid catalyst (e.g., sodium bisulfate)[10]

-

Water-carrying agent (e.g., n-propyl acetate)[10]

-

Reaction vessel with a stirrer, condenser, and temperature control

-

Distillation apparatus

Procedure:

-

Combine glycerol and acetic acid in a molar ratio of 1:2.5 to 1:3 in the reaction vessel.[10]

-

Add the solid acid catalyst (0.05-0.3% of the total reactant weight) and the water-carrying agent.[10]

-

Heat the mixture to 120-145 °C with constant stirring for 8-14 hours. Water is removed azeotropically.[10]

-

After the reaction, cool the mixture and neutralize the catalyst.

-

Wash the organic phase with water to remove any remaining acid and glycerol.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Purify the diacetin mixture by distillation under reduced pressure.

Separation and Characterization of Diacetin Isomers

A combination of chromatographic and spectroscopic techniques is employed for the separation and characterization of 1,2- and 1,3-diacetin.

A reverse-phase HPLC method can be used for the separation of diacetin isomers.[12]

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm)[12]

Mobile Phase and Conditions:

-

A mixture of acetonitrile, dichloromethane, and ultrapure water (e.g., 59.6:0.4:40 v/v/v).[12]

-

Isocratic elution at a flow rate of 0.5 mL/min.[12]

-

Column and detector temperature maintained at 30 °C.[12]

-

Detection wavelength: 246 nm.[12]

GC-MS is a powerful technique for the separation and identification of volatile compounds like diacetin isomers.

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., HP-5ms).[2]

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp to 250 °C at 10 °C/min

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and differentiation of the diacetin isomers. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this analysis.[13]

¹H NMR: The chemical shifts and splitting patterns of the protons on the glycerol backbone will differ between the 1,2- and 1,3-isomers due to the different electronic environments created by the acetyl groups.

¹³C NMR: The chemical shifts of the carbon atoms in the glycerol backbone provide clear differentiation between the two isomers. The symmetry of the 1,3-diacetin molecule results in fewer signals compared to the asymmetric 1,2-diacetin.

Biological Relevance: Diacetin Isomers as Diacylglycerol Analogs

Diacylglycerol (DAG) is a critical second messenger in a variety of cellular signaling pathways. It is primarily known for its role in activating Protein Kinase C (PKC), a family of enzymes that regulate numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The structural similarity between diacetin and endogenous DAGs suggests that diacetin isomers may act as DAG analogs, potentially modulating DAG-mediated signaling.

Figure 3: Simplified Diacylglycerol (DAG) signaling pathway and the potential modulation by diacetin isomers.

The implications for drug development are significant. The ability to selectively modulate PKC isoforms is a key area of research for various therapeutic areas, including oncology and immunology. If 1,2-diacetin and 1,3-diacetin exhibit differential effects on PKC activation or other DAG-related pathways, they could serve as valuable research tools or lead compounds for the development of novel therapeutics. Further research is warranted to investigate the direct interaction of purified diacetin isomers with PKC and other components of the DAG signaling cascade.

Conclusion

The isomers of diacetin, 1,2-diacetin and 1,3-diacetin, possess distinct, albeit closely related, chemical and physical properties. Understanding these differences is crucial for their application in specialized fields such as drug development. This guide has provided a comprehensive overview of their properties, detailed methodologies for their synthesis and analysis, and has highlighted their potential as modulators of diacylglycerol signaling pathways. Further investigation into the specific biological activities of each isomer will be essential to fully unlock their therapeutic and research potential.

References

- 1. diacetin [thegoodscentscompany.com]

- 2. Glyceryl diacetate - Wikipedia [en.wikipedia.org]

- 3. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. Diacetin [drugfuture.com]

- 6. chem.international [chem.international]

- 7. Diacetin | 25395-31-7 [chemicalbook.com]

- 8. 二乙酸甘油酯 technical grade, 50% | Sigma-Aldrich [sigmaaldrich.com]

- 9. atamankimya.com [atamankimya.com]

- 10. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Green Chemistry Aspects of 2-Hydroxypropane-1,3-diyl diacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the green chemistry aspects of 2-hydroxypropane-1,3-diyl diacetate, also known as 1,3-diacetin. As the chemical industry moves towards more sustainable practices, understanding the environmental footprint of chemical compounds is paramount. This document details the synthesis, applications, biodegradability, and toxicity of this compound from a green chemistry perspective, offering valuable insights for its use in research, development, and manufacturing.

Introduction to this compound

This compound is a diester of glycerol and acetic acid. It is a colorless, hygroscopic, and somewhat oily liquid with a slight, fatty odor.[1] Its unique physicochemical properties, including stability, water miscibility, and biodegradability, make it a versatile compound with applications in various industries such as pharmaceuticals, cosmetics, food, and as a plasticizer.[2] From a green chemistry standpoint, its derivation from renewable resources like glycerol (a byproduct of biodiesel production) and its potential for biodegradable applications make it an attractive alternative to petroleum-based chemicals.

Synthesis of this compound: Green Approaches

The synthesis of this compound can be achieved through both traditional chemical methods and greener, biocatalytic routes.

Conventional Chemical Synthesis

The traditional method involves the esterification of glycerol with acetic acid or acetic anhydride using homogeneous or heterogeneous acid catalysts.[2] While effective, this method often requires high temperatures and can lead to the formation of byproducts, necessitating complex purification steps. The use of strong acids as catalysts also raises environmental concerns regarding waste disposal and corrosion.[2]

Green Biocatalytic Synthesis

A more sustainable approach to synthesizing this compound involves the use of lipases as biocatalysts. Lipases offer several advantages over chemical catalysts, including high selectivity, mild reaction conditions (lower temperature and pressure), and reduced byproduct formation.[2] Immobilized lipases, in particular, can be easily recovered and reused, further enhancing the green credentials of the process.

Several lipases, such as Novozym 435 and Lipozyme RM IM, have shown significant activity in the synthesis of acetins.[2] The regioselectivity of certain lipases can be exploited to specifically target the 1 and 3 positions of glycerol, leading to a higher yield of 1,3-diacetin.

Quantitative Data on Synthesis

The following tables summarize quantitative data from various studies on the synthesis of 1,3-diacylglycerols (including 1,3-diacetin) using different catalytic systems.

Table 1: Comparison of Catalytic Systems for 1,3-Diacylglycerol Synthesis

| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield of 1,3-DAG | Reference |

| Lipozyme RM IM | Lauric Acid | Solvent-free | 50 | 3 | 80.3% content of 1,3-dilaurin | [3][4] |

| Novozym 435 | Oleic Acid | ChCl/glycerol | Not Specified | 1 | 42.9 mol% | [5][6] |

| Lecitase® Ultra | Oleic Acid | Solvent-free | 40 | 1.5 | 54.8 wt% content of 1,3-DAG | [7] |

| Lipozyme RM IM | Caprylic Acid | Solvent-free | 25 | Not Specified | 84.6% for 1,3-dicaprylin | [8] |

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of 1,3-diacetin

This protocol is a generalized procedure based on common methodologies found in the literature for the enzymatic synthesis of 1,3-diacylglycerols.

Materials:

-

Glycerol

-

Acetic Acid (or a suitable acyl donor)

-

Immobilized Lipase (e.g., Lipozyme RM IM or Novozym 435)

-

Solvent (if applicable, e.g., tert-butanol, or solvent-free)

-

Molecular sieves (for water removal)

-

Reaction vessel (e.g., round-bottom flask)

-

Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)

-

Vacuum system (for solvent-free systems to remove water)

Procedure:

-

To a clean and dry reaction vessel, add glycerol and acetic acid in a desired molar ratio (e.g., 1:2).

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

-

If a solvent is used, add it to the reaction vessel. For solvent-free systems, this step is omitted.

-

If required, add molecular sieves to the mixture to remove the water produced during the esterification reaction, which helps to shift the equilibrium towards product formation.

-

Set the desired reaction temperature (typically between 40-60°C) and start stirring to ensure a homogenous mixture.

-

For solvent-free systems, a vacuum can be applied to facilitate the removal of water.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with a suitable solvent and dried for reuse.

-

The product mixture can then be purified using techniques like distillation or chromatography to isolate the 1,3-diacetin.

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis of this compound

The following diagram illustrates the lipase-catalyzed synthesis of this compound from glycerol and acetic acid.

Caption: Lipase-catalyzed esterification of glycerol to 1,3-diacetin.

Experimental Workflow for Synthesis and Analysis

The diagram below outlines a typical experimental workflow for the synthesis and analysis of this compound.

Caption: A typical workflow for the synthesis and analysis of 1,3-diacetin.

Green Solvent Properties

This compound exhibits properties that make it a promising green solvent. It is a non-toxic, biodegradable liquid with a low vapor pressure, which reduces volatile organic compound (VOC) emissions.[9][10] Its miscibility with water and some organic solvents makes it a versatile medium for various chemical reactions.[11]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₅ | [12] |

| Molecular Weight | 176.17 g/mol | [12] |

| Boiling Point | 259 °C | |

| Density | 1.17 g/mL at 25 °C | |

| Vapor Pressure | <1 mmHg at 20 °C | |

| Solubility in Water | Soluble | [12] |

Biodegradability and Environmental Fate

Studies on related compounds, such as cellulose diacetate, indicate that the acetate groups can be cleaved by esterases present in marine microbes, initiating the degradation process.[13] Triacetin, a closely related compound, is also known to be readily biodegradable in aqueous environments.[14] It is therefore highly probable that this compound would also be readily biodegradable through hydrolysis of the ester bonds to form glycerol and acetic acid, which are then further metabolized by microorganisms.

The OECD Guidelines for the Testing of Chemicals, particularly the 301 series for "Ready Biodegradability," provide standardized methods to assess the biodegradability of chemicals.[15][16][17] A typical test involves incubating the test substance with a microbial inoculum and measuring the depletion of dissolved organic carbon (DOC), oxygen consumption, or carbon dioxide evolution over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window.[15]

Toxicity Profile

This compound is generally considered to have a low toxicity profile.

Table 3: Acute Toxicity Data for Diacetin

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD50 | Oral | Mouse | 8500 mg/kg | |

| LD50 | Intraperitoneal | Mouse | 2300 mg/kg | |

| LD50 | Subcutaneous | Mouse | 2500 mg/kg | |

| LD50 | Subcutaneous | Rat | 4 g/kg |

The high LD50 values indicate low acute toxicity. Safety data sheets for diacetin mixtures state that based on ATE (Acute Toxicity Estimate) data, the classification criteria for acute oral, dermal, and inhalation toxicity are not met.[10][18] It is not considered to be a skin or eye irritant under normal conditions of use.[18]

Conclusion

This compound presents a compelling case as a green chemical. Its synthesis from renewable glycerol, the potential for highly selective and efficient biocatalytic production routes, its favorable properties as a biodegradable solvent, and its low toxicity profile align well with the principles of green chemistry. For researchers, scientists, and drug development professionals, this compound offers a sustainable and safer alternative to many conventional, petroleum-derived chemicals. Further research focusing on optimizing biocatalytic synthesis and conducting standardized biodegradability tests will further solidify its position as a key building block in a sustainable chemical industry.

References

- 1. fao.org [fao.org]

- 2. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic selective synthesis of 1,3-DAG based on deep eutectic solvent acting as substrate and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from Candida antarctica and Pyridinium Chlorochromate as an Oxidizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Diacetin - CAMEO [cameo.mfa.org]

- 12. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxypropane-1,3-diyl diacetate from Glycerol and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropane-1,3-diyl diacetate, commonly known as glycerol diacetate or diacetin, is a versatile chemical compound with significant applications across the pharmaceutical, food, and polymer industries.[1] It serves as a plasticizer, a solvent, a humectant, and a key intermediate in various chemical syntheses.[1][2] The synthesis of diacetin from glycerol, a readily available byproduct of biodiesel production, and acetic acid represents a cost-effective and sustainable chemical process.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on methodologies relevant to research and development settings.

Synthesis Overview

The synthesis of this compound from glycerol and acetic acid is an esterification reaction. The reaction proceeds stepwise, forming monoacetin, diacetin, and triacetin as the primary products.[4][5] The selectivity towards diacetin can be controlled by adjusting reaction parameters such as temperature, reaction time, molar ratio of reactants, and the choice of catalyst.[6]

The overall reaction is as follows:

C₃H₈O₃ (Glycerol) + 2CH₃COOH (Acetic Acid) ⇌ C₇H₁₂O₅ (Diacetin) + 2H₂O

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound using both homogeneous and heterogeneous catalysts.

Protocol 1: Homogeneous Catalysis using Sulfuric Acid

This protocol describes a classic approach using a strong mineral acid as a catalyst.